molecular formula C8H11ClN2O B193128 2-Butyl-4-Chlor-5-Formylimidazol CAS No. 83857-96-9

2-Butyl-4-Chlor-5-Formylimidazol

Katalognummer: B193128
CAS-Nummer: 83857-96-9
Molekulargewicht: 186.64 g/mol
InChI-Schlüssel: JLVIHQCWASNXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-Butyl-4-chloro-5-formylimidazole is used for the preparation of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists It interacts with enzymes and proteins involved in these biochemical reactions

Cellular Effects

Given its role as an intermediate in the synthesis of the anti-hypertensive drug Chlosartan , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of N-(biphenylylmethyl)imidazoles as angiotensin II antagonists , suggesting it may have binding interactions with biomolecules, influence enzyme activity, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known to be soluble in methanol , suggesting it may be stable under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-5-formylimidazole involves several steps:

Industrial Production Methods

In industrial settings, the production of 2-Butyl-4-chloro-5-formylimidazole can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield. For example, the final reaction is typically carried out at elevated temperatures (100-105°C) and involves the use of solvents like toluene .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyl-4-chloro-5-formylimidazole is unique due to its specific combination of butyl, chloro, and formyl functional groups. This combination allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals and coordination compounds .

Eigenschaften

IUPAC Name

2-butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h5H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIHQCWASNXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075039
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83857-96-9
Record name 2-Butyl-4-chloro-5-formylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83857-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083857969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-chloroimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-4-chloro-5-formylimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H170U0SWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g (5.12 mmol) of 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one and 3.20 g (20.48 mmol) of POCl3 was heated at 100° C. for 45 minutes. Then, 1.76 g of POCl3 was distilled off on the Rotavapor, and the residue was treated with 6 ml of ethyl acetate. The mixture thus obtained was added to 20 ml of water, and the water was stirred at room temperature for 5 minutes. Then, the pH was adjusted from 0.34 to 7, using 30 percent strength sodium hydroxide solution. The mixture was extracted twice, using 10 ml of ethyl acetate each time. The combined organic phases were dried (MgSO4), filtered and concentrated, and the residue was dried in a high vacuum. 0.89 g of 2-butyl-5-chloroimidazole-4-carbaldehyde was obtained; this product having a purity greater than 95 percent, according to H-NMR. This corresponds to a yield of 93 percent, based on the 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one.
Name
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

31.72 g (250 mmol) of glycine methyl ester hydrochloride was added in a single portion to a solution of 10.13 g (250 mmol) of sodium hydroxide in 80 ml of methanol at 0° C. The temperature dropped to -10° C. The mixture was stirred for 10 minutes, during which time the temperature rose again to 0° C. 108.25 g (a 26.6 percent strength solution in toluene, 250 mmol) of methyl pentanimidate was added, and the mixture was stirred at room temperature for 3 hours. 35.64 g (about 92 percent strength, 275 mmol) of dimethylformamide dimethyl acetal then was added, during the course of 5 minutes. The reaction mixture was stirred for an additional 3 hours. 200 ml of toluene was added, and methanol and water were removed from the mixture by distillation in vacuo. Of the remaining 203.5 g, 91.68 g (corresponding to 112 mmol of methyl pentanimidate) was initially introduced at room temperature and treated with 65.09 g (416 mmol) of POCl3. The mixture was heated 15 100° C. for 1.5 hours and then 118.5 g of POCl3 /toluene was distilled off and the residue was treated with 121 ml of ethyl acetate and 408 ml of water. The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution, and the phases were separated. The aqueous phase was extracted twice, each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water, dried (MgSO4), and filtered and concentrated. The residue was dried in a high vacuum. 14.07 g of 2-butyl-5-chloroimidazole-4-carbaldehyde (HPLC content 79.9 percent) was obtained. This corresponds to a yield of 56 percent, based on the methyl pentanimidate.
Quantity
31.72 g
Type
reactant
Reaction Step One
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
35.64 g
Type
reactant
Reaction Step Two
Quantity
112 mmol
Type
reactant
Reaction Step Three
Name
Quantity
65.09 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
26.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.79 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 2
Reactant of Route 2
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 4
Reactant of Route 4
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 5
2-Butyl-4-chloro-5-formylimidazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Butyl-4-chloro-5-formylimidazole
Customer
Q & A

Q1: What are the common synthetic routes for 2-Butyl-4-chloro-5-formylimidazole?

A1: One efficient route involves using 1-methoxy-1-imine pentane and subjecting it to substitution and cyclization reactions. This method is favored for large-scale preparation due to its high yield (59.02%), mild reaction conditions, and readily available starting materials []. Another approach utilizes 2-butyl-4-chloro-5-formylimidazole and 4-bromobenzyl bromide as starting materials to reach Losartan through a series of alkylation, coupling, deprotection, and reduction reactions [].

Q2: What spectroscopic data is available for the structural characterization of 2-Butyl-4-chloro-5-formylimidazole?

A2: Researchers have employed various spectroscopic techniques to characterize this compound, including elemental analysis, FT-IR, 1H and 13C NMR, UV-Vis, and mass spectrometry [, ]. These analyses provide detailed information about the compound's structure, functional groups, and purity.

Q3: What is the significance of the formyl group in 2-Butyl-4-chloro-5-formylimidazole for its reactivity and applications?

A3: The formyl group (-CHO) present in the compound is highly reactive and serves as a key site for derivatization. It allows for the synthesis of various derivatives, such as thiosemicarbazones and Schiff bases [, , ], by reacting with amines and hydrazines. These derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties, highlighting the versatility of this compound as a building block for medicinal chemistry research.

Q4: Have any studies explored the structure-activity relationship (SAR) of 2-Butyl-4-chloro-5-formylimidazole derivatives?

A4: While detailed SAR studies specifically focusing on 2-Butyl-4-chloro-5-formylimidazole are limited in the provided research, some studies investigate the biological activity of its derivatives. For example, research on Cu(II) and Ni(II) complexes of 2-butyl-4-chloro-5-formylimidazole thiosemicarbazone revealed their potential as antimicrobial and anticancer agents []. This suggests that modifications to the parent compound can influence its activity and open avenues for further SAR exploration.

Q5: What are the potential applications of 2-Butyl-4-chloro-5-formylimidazole beyond its role as a Losartan precursor?

A5: The research highlights the potential of 2-Butyl-4-chloro-5-formylimidazole derivatives in diverse fields:

  • Antimicrobial agents: Studies demonstrate the promising antimicrobial activity of its thiosemicarbazone derivatives and metal complexes against both Gram-positive and Gram-negative bacteria [, ].
  • Anticancer agents: Research shows the potential of 2-butyl-4-chloro-5-formylimidazole thiosemicarbazone metal complexes in inhibiting cancer cell growth, particularly against MDA-MB 231 cell lines [].
  • Corrosion inhibitors: Studies indicate that 2-butyl-4-chloro-5-formylimidazole-based Schiff bases exhibit corrosion inhibition properties on mild steel in acidic environments [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.